Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C13H11ClFNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a quinoline core substituted with chloro, fluoro, and methyl groups, along with an ethyl ester functional group.
Preparation Methods
The synthesis of ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters.
Introduction of Substituents: The chloro, fluoro, and methyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinoline derivatives.
Industrial Applications: It is employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Ciprofloxacin: A fluoroquinolone antibiotic.
Mefloquine: Another antimalarial agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(15)5-9(12)11(10)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLFRHZFOXGIPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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